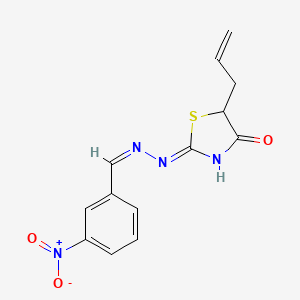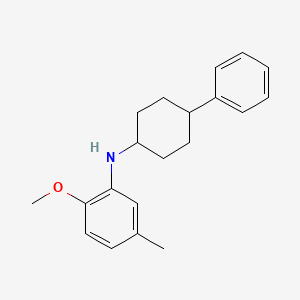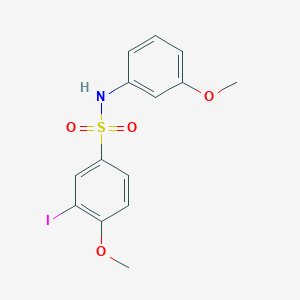![molecular formula C19H27N3O2 B6060449 7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B6060449.png)
7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-31001074 and is a selective and potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway.
Mecanismo De Acción
7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine inhibits JNK activity by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream substrates and leads to the inhibition of the JNK pathway. This inhibition has been shown to have anti-inflammatory, anti-apoptotic, and pro-survival effects in various cell types.
Biochemical and Physiological Effects:
The inhibition of the JNK pathway by this compound has been shown to have various biochemical and physiological effects. These include the inhibition of apoptosis, the reduction of inflammation, and the promotion of cell survival. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine in lab experiments is its selectivity and potency for the JNK pathway. This allows for the specific inhibition of this pathway without affecting other signaling pathways. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of 7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine. One direction is the development of more potent and selective inhibitors of the JNK pathway. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases. Finally, the use of this compound as a tool in the study of the JNK pathway and its role in cellular signaling is an area of ongoing research.
Métodos De Síntesis
The synthesis of 7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine has been described in several research papers. One of the most widely used methods involves the reaction of 2-aminopyridine with 2-(4-methylpentyl)-4-morpholinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to obtain the final product. This method has been optimized to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
The JNK pathway has been implicated in various diseases such as cancer, diabetes, and neurodegenerative disorders. Therefore, the development of selective and potent inhibitors of this pathway has been a major focus of research. 7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine has been shown to inhibit JNK activity in vitro and in vivo and has demonstrated efficacy in animal models of various diseases. This compound has also been used as a tool in the study of the JNK pathway and its role in cellular signaling.
Propiedades
IUPAC Name |
(7-methylimidazo[1,2-a]pyridin-2-yl)-[2-(4-methylpentyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14(2)5-4-6-16-12-22(9-10-24-16)19(23)17-13-21-8-7-15(3)11-18(21)20-17/h7-8,11,13-14,16H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPONEQTYFCQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)N3CCOC(C3)CCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-isoxazolyl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B6060372.png)
![4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060393.png)
![1-{2-hydroxy-3-[4-methoxy-2-({[3-(methylthio)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6060400.png)


![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6060410.png)
![7-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060413.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6060419.png)

![N-cyclohexyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6060439.png)

![5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}](/img/structure/B6060446.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B6060453.png)
![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B6060474.png)